molecular formula C13H19NO3 B2700179 tert-butyl2-amino-2-(3-methoxyphenyl)acetate CAS No. 2248267-47-0

tert-butyl2-amino-2-(3-methoxyphenyl)acetate

Cat. No.: B2700179
CAS No.: 2248267-47-0
M. Wt: 237.299
InChI Key: SVLITBBMVAAIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl2-amino-2-(3-methoxyphenyl)acetate is an organic compound with the molecular formula C14H21NO3 It is a derivative of amino acids and is characterized by the presence of a tert-butyl ester group, an amino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-(3-methoxyphenyl)acetate typically involves the reaction of tert-butyl bromoacetate with 3-methoxyaniline in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for tert-butyl 2-amino-2-(3-methoxyphenyl)acetate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-butyl2-amino-2-(3-methoxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ester group results in the formation of alcohols .

Scientific Research Applications

tert-butyl2-amino-2-(3-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-2-(4-methoxyphenyl)acetate
  • Tert-butyl hydroxy(phenyl)acetate
  • Tert-butyl (cyclohexylmethyl)aminoacetate

Uniqueness

tert-butyl2-amino-2-(3-methoxyphenyl)acetate is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological interactions. This positional isomerism can result in different physical and chemical properties compared to its analogs .

Properties

IUPAC Name

tert-butyl 2-amino-2-(3-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)11(14)9-6-5-7-10(8-9)16-4/h5-8,11H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLITBBMVAAIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC(=CC=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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